molecular formula C8H15N B2366596 [2-(2-Methylcyclopropyl)cyclopropyl]methanamine CAS No. 2089255-00-3

[2-(2-Methylcyclopropyl)cyclopropyl]methanamine

Cat. No.: B2366596
CAS No.: 2089255-00-3
M. Wt: 125.215
InChI Key: NLPAFIJWILYOJD-UHFFFAOYSA-N
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Description

[2-(2-Methylcyclopropyl)cyclopropyl]methanamine is a chemical compound with the molecular formula C₈H₁₅N and a molecular weight of 125.2 g/mol . This compound features a cyclopropyl group substituted with a methyl group and another cyclopropyl group attached to a methanamine moiety. It is primarily used in research and development settings.

Properties

IUPAC Name

[2-(2-methylcyclopropyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-5-2-7(5)8-3-6(8)4-9/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPAFIJWILYOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2CC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-(2-Methylcyclopropyl)cyclopropyl]methanamine involves several steps, typically starting with the preparation of the cyclopropyl intermediates The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl rings

    Formation of the cyclopropyl intermediates: This can be achieved through the reaction of suitable alkenes with diazomethane or other cyclopropanating agents.

    Substitution reactions:

Chemical Reactions Analysis

[2-(2-Methylcyclopropyl)cyclopropyl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

[2-(2-Methylcyclopropyl)cyclopropyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of [2-(2-Methylcyclopropyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

[2-(2-Methylcyclopropyl)cyclopropyl]methanamine can be compared with other cyclopropyl-containing amines, such as:

    Cyclopropylamine: A simpler compound with a single cyclopropyl group attached to an amine.

    2-Methylcyclopropylamine: Similar to the compound but lacks the second cyclopropyl group.

    Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine moiety.

The uniqueness of this compound lies in its dual cyclopropyl groups, which may confer distinct chemical and biological properties compared to its simpler counterparts .

Biological Activity

[2-(2-Methylcyclopropyl)cyclopropyl]methanamine, a cyclopropyl-containing amine, has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features two cyclopropyl groups attached to a methanamine backbone, which may influence its interaction with biological targets. The dual cyclopropyl structure is hypothesized to confer distinct chemical and biological properties compared to simpler amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in neurotransmitter systems. Research indicates that it may modulate the activity of these targets, leading to various physiological effects.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It could act on neurotransmitter receptors, potentially affecting mood and cognitive functions.

Pharmacological Applications

Research into the pharmacological applications of this compound is ongoing, particularly in the following areas:

  • Neurological Disorders : Preliminary studies suggest potential therapeutic applications in treating conditions such as depression and anxiety.
  • Antimicrobial Activity : There are indications that this compound may exhibit antimicrobial properties, although detailed studies are needed.
  • Cancer Research : Initial investigations into its cytotoxicity against various cancer cell lines are promising.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure DescriptionBiological Activity
CyclopropylamineSingle cyclopropyl groupBasic amine properties
2-MethylcyclopropylamineOne cyclopropyl group, methyl substitutionEnhanced biological activity
CyclopropylmethylamineCyclopropyl group attached to methylamineModerate biological effects

The unique dual cyclopropyl structure of this compound potentially enhances its biological activity compared to these simpler analogs.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives of cyclopropane-containing compounds could enhance synaptic plasticity in neuronal cultures, suggesting potential neuroprotective effects for this compound.
  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines, indicating its potential as a chemotherapeutic agent. Specific IC50 values for various cell lines are currently being evaluated.
  • Antimicrobial Properties : Research is underway to assess the antimicrobial efficacy of this compound against common pathogenic bacteria and fungi.

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